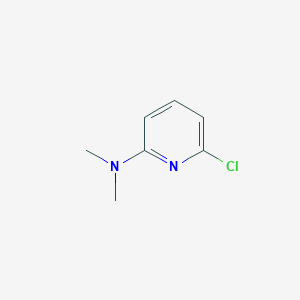

6-chloro-N,N-dimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom at the second position is substituted with a dimethylamino group and the sixth position is substituted with a chlorine atom. This compound is known for its stability and solubility in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-chloro-N,N-dimethylpyridin-2-amine can be synthesized through several methods. One common method involves the chlorination of N,N-dimethylpyridin-2-amine. The reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the sixth position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom, forming N,N-dimethylpyridin-2-amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: N,N-dimethylpyridin-2-amine.

Scientific Research Applications

6-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

6-chloro-N,N-dimethylpyridin-3-amine: Similar structure but with the chlorine atom at the third position.

N,N-dimethylpyridin-2-amine: Lacks the chlorine substitution.

6-chloro-N,N-dimethylpyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring

Uniqueness

6-chloro-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

6-Chloro-N,N-dimethylpyridin-2-amine is a pyridine derivative notable for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 6-position and two dimethylamino groups attached to the nitrogen atom. Its molecular formula is C7H9ClN2 with a molecular weight of approximately 158.61 g/mol. This structural configuration contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The electron-withdrawing nature of the chlorine atom enhances the compound's reactivity, potentially influencing enzyme kinetics and receptor binding affinities.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Binding: It can interact with neurotransmitter receptors, possibly affecting neurological functions.

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

- Antiproliferative Effects: Studies have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Neuropharmacological Effects: Investigations into its effects on neurotransmitter systems suggest that it may influence mood and cognitive functions.

Antiproliferative Activity

A study focusing on fluorinated pyridine derivatives reported that compounds similar to this compound exhibited significant antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was noted for compounds with specific substitutions that enhance their interaction with cancer cell targets .

Antimicrobial Studies

Research conducted on various pyridine derivatives indicated that this compound displayed notable antimicrobial properties against Gram-positive bacteria, highlighting its potential use in developing new antibiotics .

Enzyme Interaction Studies

Interaction studies revealed that 4-(aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine could interact with enzymes involved in metabolic processes, suggesting a mechanism for its biological effects . Further research is needed to elucidate these interactions comprehensively.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 158.61 g/mol |

| Antiproliferative Activity | Active against breast, colon, lung cancer cell lines |

| Antimicrobial Activity | Effective against certain Gram-positive bacteria |

| Mechanism of Action | Enzyme inhibition; receptor binding |

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMVRODDQDUXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.